molecular formula C13H19NO B8192185 (1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol

(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol

Cat. No.: B8192185
M. Wt: 205.30 g/mol
InChI Key: FLGMZFFCWQYRFZ-UHFFFAOYSA-N
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Description

(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol: is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a benzyl group, a methyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a base.

    Methylation: The methyl group can be added through an alkylation reaction using methyl iodide or methyl bromide in the presence of a strong base.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a reduction reaction of a corresponding aldehyde or ketone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Chemistry

    Organic Synthesis: (1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions in biological systems.

Medicine

    Drug Development: this compound is investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanone: Similar structure but with a ketone group instead of a hydroxymethyl group.

    (1-Benzyl-3-methyl-pyrrolidin-2-yl)-amine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (1-Benzyl-3-methyl-pyrrolidin-2-yl)-ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

(1-benzyl-3-methylpyrrolidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-8-14(13(11)10-15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGMZFFCWQYRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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